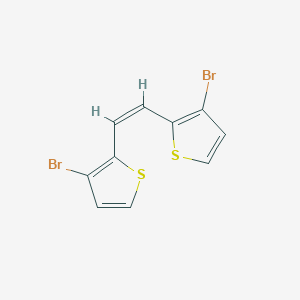![molecular formula C12H6O2S2 B428761 thieno[3,2-e][1]benzothiophene-2,7-dicarbaldehyde CAS No. 30689-47-5](/img/structure/B428761.png)
thieno[3,2-e][1]benzothiophene-2,7-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thieno3,2-ebenzothiole-2,7-dicarbaldehyde is a heterocyclic compound with a unique structure that includes both thiophene and benzothiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thieno3,2-ebenzothiole-2,7-dicarbaldehyde typically involves the Vilsmeier-Haack formylation method. This method introduces a formyl group into electron-rich aromatic compounds using the Vilsmeier reagent, which is prepared by reacting a disubstituted formamide, such as dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl3) . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for thieno3,2-ebenzothiole-2,7-dicarbaldehyde are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Thieno3,2-ebenzothiole-2,7-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Thienobenzothiole-2,7-dicarboxylic acid.
Reduction: Thienobenzothiole-2,7-dimethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Thieno3,2-ebenzothiole-2,7-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
作用机制
The mechanism by which thieno3,2-ebenzothiole-2,7-dicarbaldehyde exerts its effects is largely dependent on its application. In biological systems, it may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding or π-π stacking. In materials science, its electronic properties are harnessed to improve the performance of organic semiconductors .
相似化合物的比较
Similar Compounds
Thieno[3,2-b]thiophene: Another heterocyclic compound with similar structural features but different electronic properties.
Benzothiophene: Lacks the additional thiophene ring, resulting in different reactivity and applications.
Thiophene-2-carbaldehyde: A simpler aldehyde derivative with fewer functional groups.
Uniqueness
Thieno3,2-ebenzothiole-2,7-dicarbaldehyde is unique due to its dual aldehyde functionality and the presence of both thiophene and benzothiophene rings. This combination imparts distinct electronic and optical properties, making it valuable for specialized applications in materials science and medicinal chemistry.
属性
CAS 编号 |
30689-47-5 |
|---|---|
分子式 |
C12H6O2S2 |
分子量 |
246.3g/mol |
IUPAC 名称 |
thieno[3,2-e][1]benzothiole-2,7-dicarbaldehyde |
InChI |
InChI=1S/C12H6O2S2/c13-5-7-3-9-10-4-8(6-14)16-12(10)2-1-11(9)15-7/h1-6H |
InChI 键 |
YIBAYVIXSAHLGC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(S2)C=O)C3=C1SC(=C3)C=O |
规范 SMILES |
C1=CC2=C(C=C(S2)C=O)C3=C1SC(=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


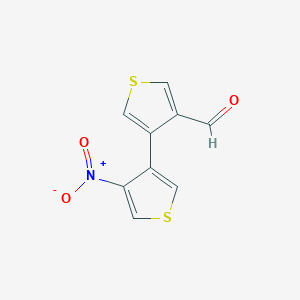
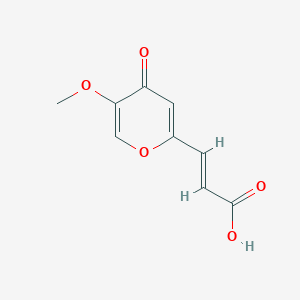
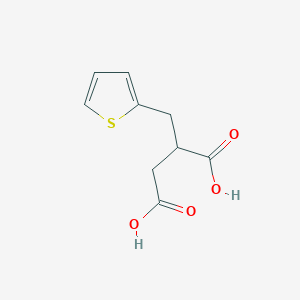
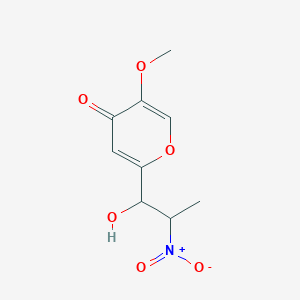
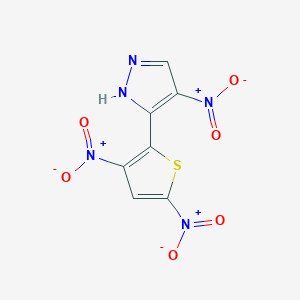
![3a,6a-Dihydrofuro[3,4-b]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428690.png)
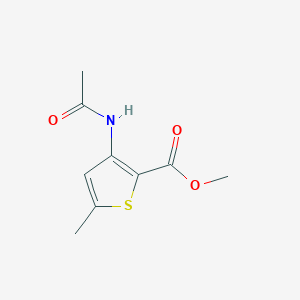
![3a,6a-Dihydrothieno[2,3-c]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428692.png)
![3,13-Dibromo-8-oxa-4,12-dithiatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraen-7-one](/img/structure/B428693.png)
![2-Iodo-3a,6a-dihydrothieno[2,3-c]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428696.png)
![3-[2-(2-Bromo-3-thienyl)vinyl]-2,5-dichlorothiophene](/img/structure/B428697.png)
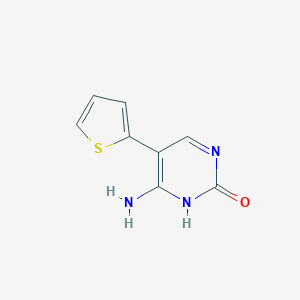
![3-bromo-4-[(E)-2-(4-bromothiophen-3-yl)ethenyl]thiophene](/img/structure/B428702.png)
